Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate
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Overview
Description
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is a chemical compound with the molecular formula C15H13Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound contains a benzoate ester and a dichlorobenzylamine group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the dichlorobenzyl group, making it less effective in certain applications.
2,4-Dichlorobenzyl alcohol: Contains the dichlorobenzyl group but lacks the benzoate ester, limiting its versatility.
Uniqueness
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is unique due to its combination of a benzoate ester and a dichlorobenzylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(2,4-dichlorophenyl)methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-15(19)10-3-6-13(7-4-10)18-9-11-2-5-12(16)8-14(11)17/h2-8,18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRDVCKCLTQIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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